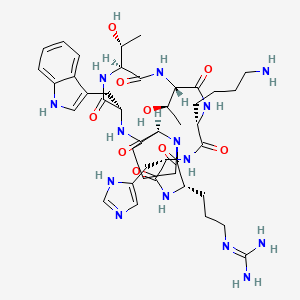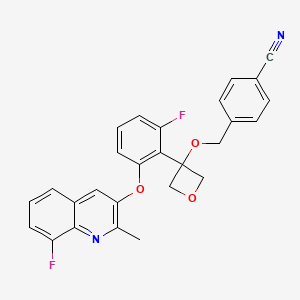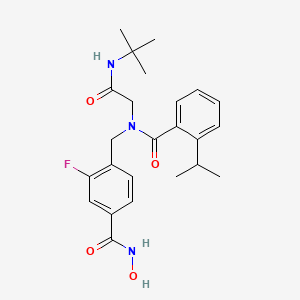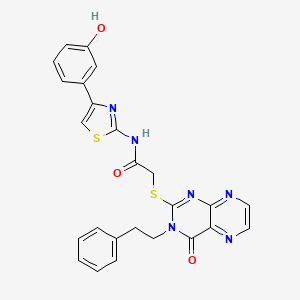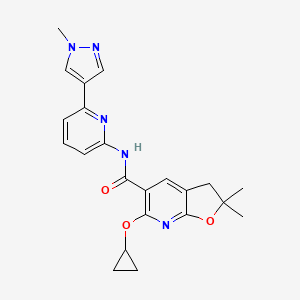
Irak4-IN-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irak4-IN-26 is a selective and potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancer. IRAK4 plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are involved in the body’s immune response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-26 typically involves the formation of a core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure using various reagents and catalysts to enhance the compound’s potency and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification: The compound is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Irak4-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Irak4-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical pathways.
Biology: Employed in research to understand the signaling mechanisms of toll-like receptors and interleukin-1 receptors.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting IRAK4-related pathways.
作用機序
Irak4-IN-26 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its activity.
類似化合物との比較
Similar Compounds
IRAK4 Inhibitor, Compound 26: Another potent inhibitor of IRAK4 with similar applications.
PF-06650833: A selective small-molecule inhibitor of IRAK4 used in preclinical and clinical studies.
Emavusertib: An investigational IRAK4 inhibitor currently being assessed in clinical trials for hematologic cancers and solid tumors.
Uniqueness
Irak4-IN-26 is unique due to its high selectivity and potency as an IRAK4 inhibitor. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C22H23N5O3 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
6-cyclopropyloxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-3H-furo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-22(2)10-13-9-16(21(26-20(13)30-22)29-15-7-8-15)19(28)25-18-6-4-5-17(24-18)14-11-23-27(3)12-14/h4-6,9,11-12,15H,7-8,10H2,1-3H3,(H,24,25,28) |
InChIキー |
QMGKOHZOWUGQIK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC(=C(N=C2O1)OC3CC3)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


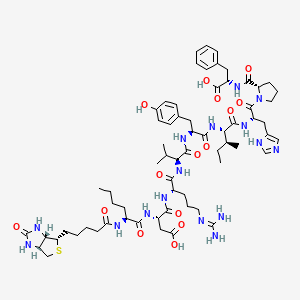
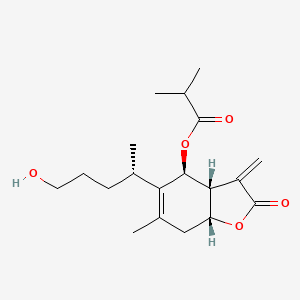

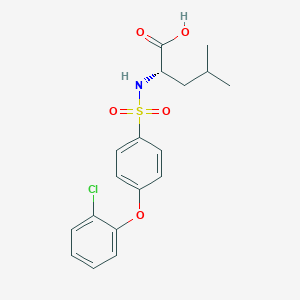

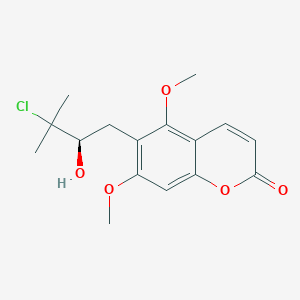
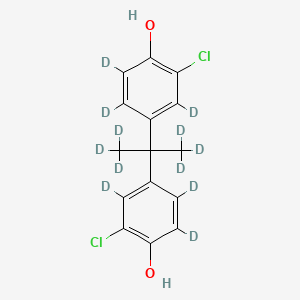
![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)

